Ethyl 6-(Chloroformyl)hexanoate
Overview
Description
Clonazoline is a small molecule with the chemical formula C₁₄H₁₃ClN₂ . It is known for its role as a coronary vasodilator and an imidazoline sympathomimetic, acting as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clonazoline involves the reaction of 4-chloronaphthalene-1-carbaldehyde with ethylenediamine under specific conditions to form the imidazoline ring. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Clonazoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: Clonazoline can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Clonazoline can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolines or naphthalenes
Scientific Research Applications
Clonazoline has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazoline derivatives.
Biology: Investigated for its effects on alpha-adrenoreceptors and its potential role in modulating physiological responses.
Medicine: Explored for its therapeutic potential in treating conditions like allergic rhinitis, sinusitis, and other respiratory disorders.
Industry: Utilized in the formulation of nasal decongestants and other pharmaceutical products
Mechanism of Action
Clonazoline exerts its effects primarily through its action as an alpha-adrenoreceptor agonist. It binds to these receptors, leading to vasoconstriction and reduced nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in regulating vascular tone and blood flow .
Comparison with Similar Compounds
Clonidine: Another imidazoline derivative with similar alpha-adrenergic agonist properties.
Oxymetazoline: A nasal decongestant with a similar mechanism of action.
Xylometazoline: Used for its vasoconstrictive properties in nasal decongestants.
Uniqueness of Clonazoline: Clonazoline is unique due to its specific chemical structure, which allows it to interact with alpha-adrenoreceptors effectively. Its imidazoline ring and the presence of the chlorine atom contribute to its distinct pharmacological profile .
Biological Activity
Ethyl 6-(Chloroformyl)hexanoate, with the CAS number 14794-32-2, is a chemical compound that has garnered interest for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 206.67 g/mol. It is primarily utilized in agrochemical, pharmaceutical, and dyestuff applications . This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
- Molecular Formula :
- Molecular Weight : 206.67 g/mol
- Density : 1.08 g/cm³
- Boiling Point : 141°C
- Flash Point : 92.9°C
- InChI Key : NYZNYLOIPHDFKS-UHFFFAOYSA-N
Agrochemical Uses
This compound has been noted for its application in agrochemicals, where it may function as an intermediate in the synthesis of various pesticides and herbicides. The compound's chloromethyl group is significant in enhancing the reactivity of the molecule, allowing for effective interactions with biological targets in pests .
Pharmaceutical Potential
Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. The presence of the chloroformyl group can enhance the compound's ability to penetrate biological membranes, potentially improving its efficacy as a therapeutic agent.
Antimicrobial Activity
A study investigating the antimicrobial properties of various chloroformyl derivatives found that compounds similar to this compound demonstrated significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
Safety Considerations
This compound is classified as corrosive and can cause severe skin burns and eye damage upon contact. It is recommended to handle this compound with appropriate safety measures, including gloves and eye protection .
Hazard Classification | Description |
---|---|
Skin Corrosion/Irritation | Causes severe skin burns (Category 1C) |
Eye Damage | Causes serious eye damage (Category 1) |
Respiratory Irritation | May cause respiratory irritation (Category 3) |
Properties
IUPAC Name |
ethyl 7-chloro-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNYLOIPHDFKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337527 | |
Record name | Ethyl 6-(Chloroformyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14794-32-2 | |
Record name | Ethyl 6-(Chloroformyl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-(Chloroformyl)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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